

FI-700 Fluorescence Imaging System: Technical Support Center

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Compound of Interest

Compound Name: FI-700

Cat. No.: B1684602

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Welcome to the technical support center for the **FI-700** Fluorescence Imaging System. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for the highest quality data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in my **FI-700** images?

A1: Noise in your images can originate from several sources, categorized as follows:

- Photon Shot Noise: This is an inherent property of light itself, resulting from the statistical fluctuation in the arrival of photons at the detector. It is unavoidable but can be managed.[\[1\]](#) [\[2\]](#)
- Read Noise: This electronic noise is generated by the camera's electronics during the process of converting photons into a digital signal.[\[2\]](#)
- Dark Current Noise: This is thermal noise generated by the camera sensor, even in the absence of light. It can be reduced by cooling the camera.[\[2\]](#)
- Background Noise: This includes autofluorescence from the sample or media, as well as stray light from the environment.[\[2\]](#)[\[3\]](#)

Q2: My fluorescence signal is very weak. How can I increase it?

A2: A weak signal can be a significant contributor to a poor signal-to-noise ratio. Consider the following strategies to boost your signal:

- Optimize Fluorophore Choice: Select bright, photostable fluorophores appropriate for your instrument's lasers and filters. Dyes like the Alexa Fluor or DyLight series are often more robust than older dyes like FITC.[4][5]
- Increase Antibody Concentration: If performing immunofluorescence, you may need to optimize the concentration of your primary and secondary antibodies.[6][7]
- Enhance Detection Settings: Increase the camera's exposure time or gain. However, be aware that increasing gain also amplifies noise, and longer exposure times can lead to photobleaching.[3]
- Use a High Numerical Aperture (NA) Objective: A higher NA objective lens collects more light, resulting in a brighter image.[3]

Q3: How can I reduce background fluorescence and autofluorescence?

A3: High background can obscure your signal. To minimize it:

- Use a Blocking Buffer: For immunofluorescence, use an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody host) to prevent non-specific antibody binding.[2]
- Check for Autofluorescence: Some cell types and tissues have endogenous molecules that fluoresce naturally.[8] You can check for this by examining an unstained sample under the microscope.
- Use Antifade Mounting Media: These reagents not only protect against photobleaching but can also help to reduce background.[9][10]
- Spectral Unmixing: If your system software supports it, spectral unmixing can computationally separate the specific signal from the autofluorescence signal based on their different emission spectra.

Q4: My images are blurry and out of focus. What should I check?

A4: Blurry images are a common issue. Here are some things to check:

- Objective and Coverslip: Ensure you are using the correct objective for your sample type and that it is clean. For high-resolution imaging, use high-quality No. 1.5 coverslips (0.17mm thickness), as most objectives are designed for this thickness.[11][12]
- Focusing: Use transmitted light to find your area of interest and focus before switching to fluorescence to minimize photobleaching.[9] Modern systems like the **FI-700** often have autofocus functions that should be properly calibrated.[2]
- Mounting Media: Ensure there are no air bubbles in the mounting media, as these can scatter light and degrade image quality.[13]

Q5: What is photobleaching and how can I prevent it?

A5: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal upon exposure to light.[9] To minimize photobleaching:

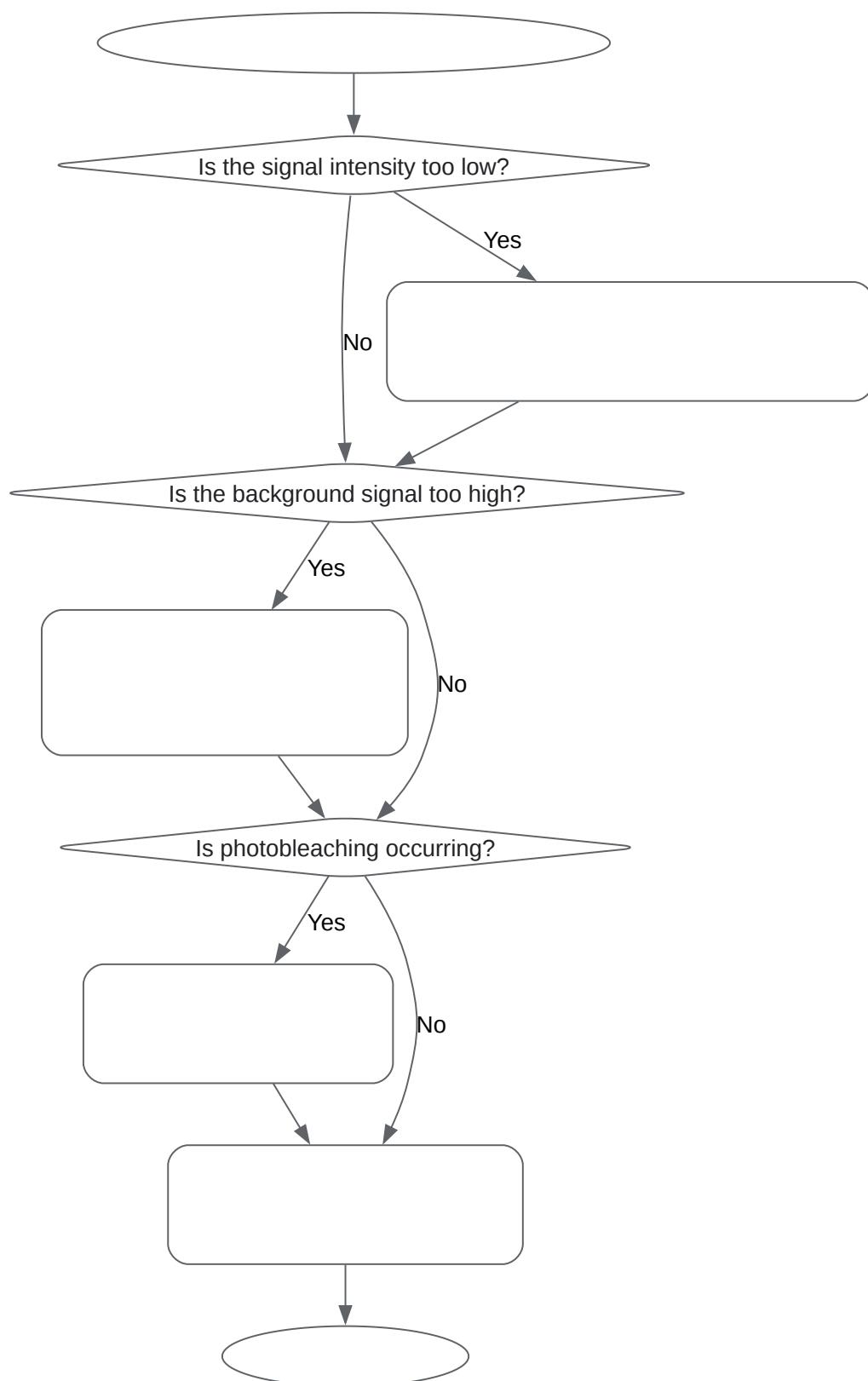
- Reduce Excitation Light Intensity: Use the lowest possible laser power or light source intensity that still provides a detectable signal. Neutral density filters can also be used to reduce intensity.[4][10]
- Minimize Exposure Time: Keep exposure times as short as possible.[2] Avoid prolonged exposure of the sample to the excitation light when not actively acquiring an image.[9]
- Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium.[9][10]
- Choose Photostable Dyes: Select fluorophores that are known to be more resistant to photobleaching.[4][5]

Troubleshooting Guides

Issue: Low Signal-to-Noise Ratio (SNR)

A low signal-to-noise ratio can make it difficult to distinguish your target signal from the background, leading to unreliable quantification and poor image quality.

Troubleshooting Workflow for Low SNR

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Caption: Troubleshooting workflow for low signal-to-noise ratio.

Data Presentation

Table 1: Comparison of SNR with Different Fluorophores and Exposure Times

This table illustrates how the choice of fluorophore and exposure time can impact the signal-to-noise ratio. The data was acquired on the **FI-700** system using HeLa cells stained for tubulin.

Fluorophore	Excitation (nm)	Emission (nm)	Exposure Time (ms)	Mean Signal Intensity	Mean Background Intensity	SNR
FITC	495	519	200	1500	300	5.0
FITC	495	519	500	3500	450	7.8
Alexa Fluor 488	495	519	200	4500	320	14.1
Alexa Fluor 488	495	519	500	9800	480	20.4
Alexa Fluor 647	650	668	200	6200	250	24.8
Alexa Fluor 647	650	668	500	14500	350	41.4

Signal-to-Noise Ratio (SNR) is calculated as $(\text{Mean Signal Intensity} - \text{Mean Background Intensity}) / \text{Standard Deviation of the Background}$.

Table 2: Effect of Antifade Reagents on Photobleaching

This table shows the percentage of initial fluorescence intensity remaining after 5 minutes of continuous exposure to the excitation light, with and without an antifade mounting medium.

Fluorophore	Without Antifade (% Initial Intensity)	With Antifade (% Initial Intensity)
FITC	35%	85%
Alexa Fluor 488	60%	95%
Alexa Fluor 568	55%	92%
Alexa Fluor 647	75%	98%

Experimental Protocols

Protocol: Immunofluorescence Staining for Activated ERK in HeLa Cells

This protocol describes the steps for staining HeLa cells to visualize the localization of phosphorylated ERK (p-ERK), a key component of the MAPK/ERK signaling pathway.[\[14\]](#)[\[15\]](#) [\[16\]](#)

Materials:

- HeLa cells cultured on No. 1.5 glass coverslips
- Phosphate Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton X-100 in PBS
- Blocking Buffer (5% BSA in PBS)
- Primary Antibody: Rabbit anti-p-ERK (diluted in Blocking Buffer)
- Secondary Antibody: Goat anti-Rabbit IgG conjugated to Alexa Fluor 488 (diluted in Blocking Buffer)
- DAPI solution

- Antifade mounting medium

Procedure:

- Cell Culture and Treatment:

- Seed HeLa cells onto coverslips in a multi-well plate to achieve 60-70% confluence at the time of staining.[\[17\]](#)
- Culture cells overnight.
- Treat cells with appropriate stimuli (e.g., growth factors) to activate the ERK pathway, alongside a vehicle control.

- Fixation and Permeabilization:

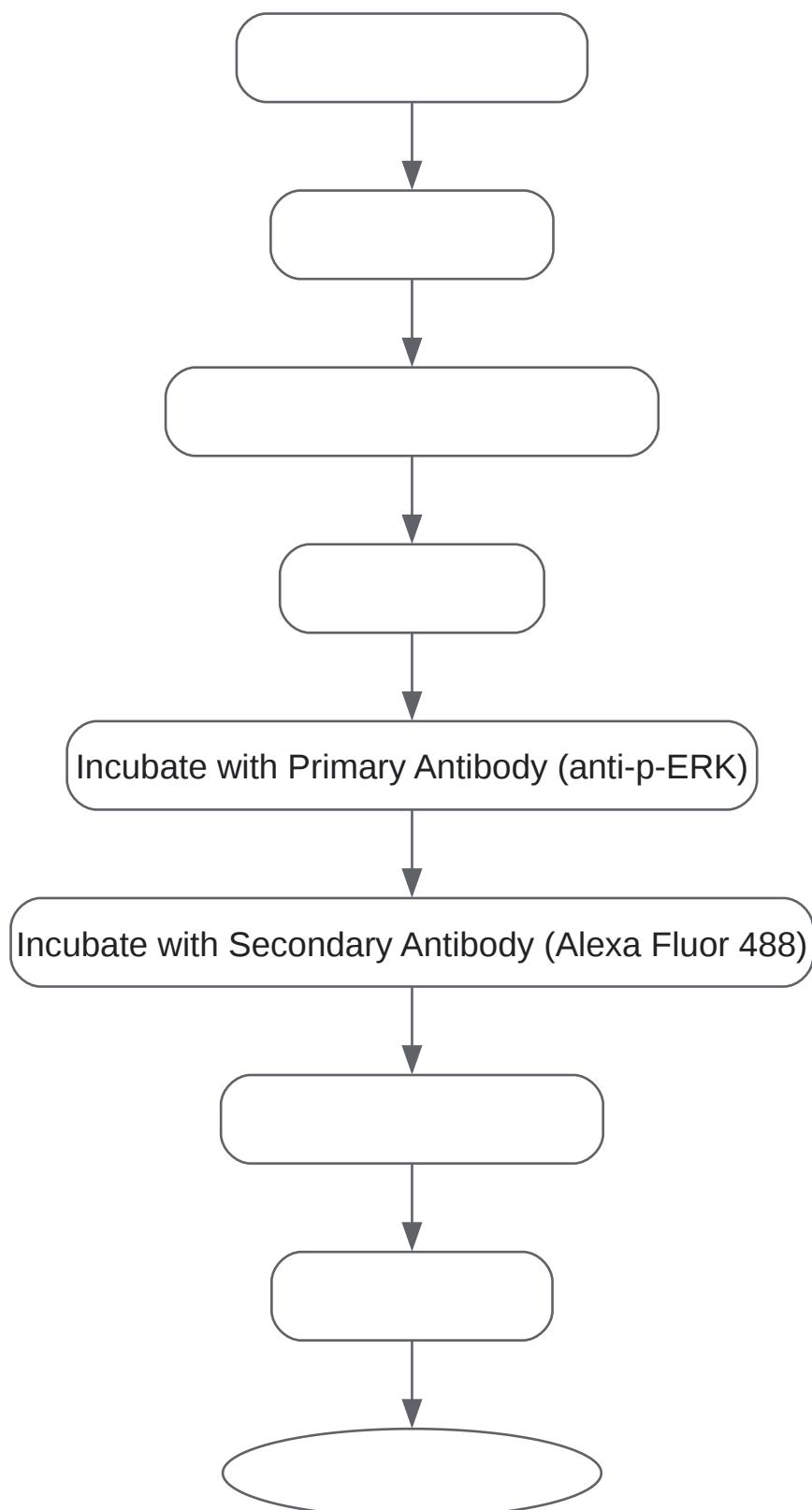
- Gently wash the cells twice with PBS.
- Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[\[17\]](#)
- Wash the cells three times with PBS for 5 minutes each.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[\[17\]](#)
- Wash the cells three times with PBS for 5 minutes each.

- Blocking and Antibody Incubation:

- Block non-specific antibody binding by adding Blocking Buffer and incubating for 1 hour at room temperature.[\[17\]](#)
- Aspirate the blocking buffer and add the diluted primary anti-p-ERK antibody.
- Incubate overnight at 4°C in a humidified chamber.[\[17\]](#)
- The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

- Add the diluted Alexa Fluor 488-conjugated secondary antibody and incubate for 1 hour at room temperature in the dark.[17]
- Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.
- Counterstaining and Mounting:
 - Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.[18]
 - Wash the cells twice with PBS.
 - Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
 - Seal the edges of the coverslip with clear nail polish.
- Imaging:
 - Visualize the stained cells using the **FI-700** system with the appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
 - Capture images and perform quantitative analysis of p-ERK localization and intensity.

Experimental Workflow for Immunofluorescence

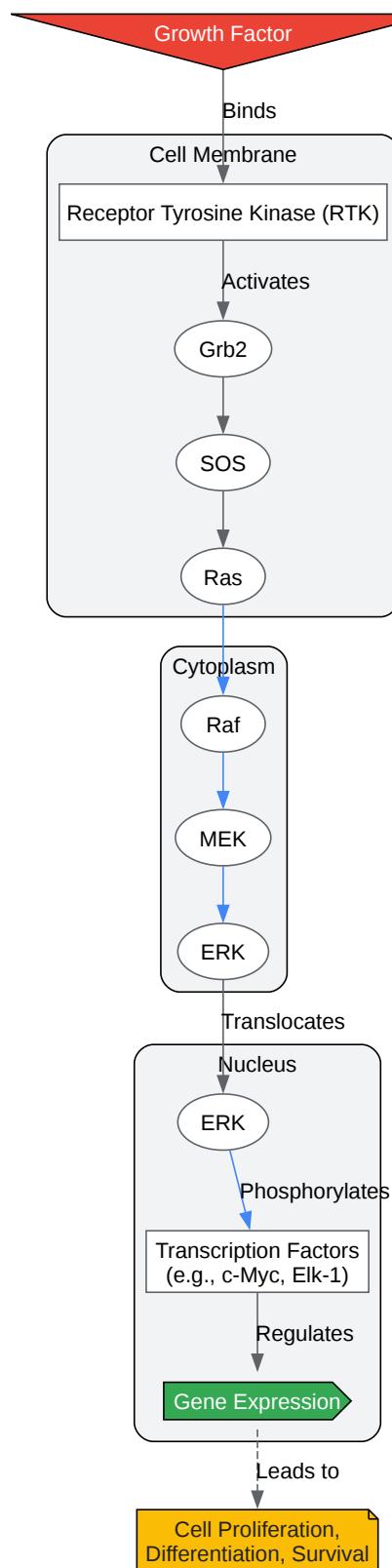
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Caption: Workflow for immunofluorescence staining.

Signaling Pathway Diagram

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its activation status is a common subject of investigation in cancer research and drug development.



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